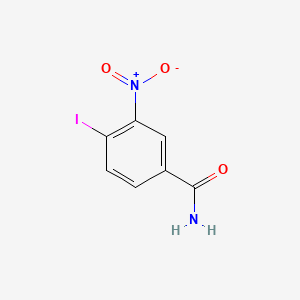

4-Iod-3-nitrobenzamid

Übersicht

Beschreibung

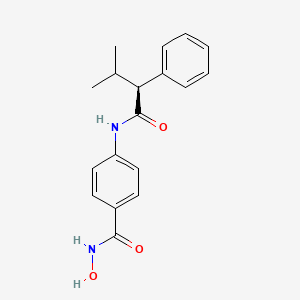

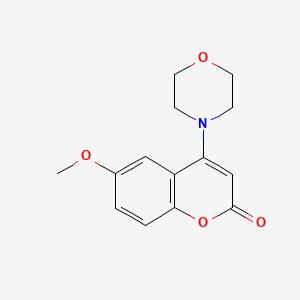

Iniparib, also known as 4-iodo-3-nitrobenzamide, is a compound that was initially developed as a potential cancer treatment. It was believed to act as an irreversible inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair processes. subsequent studies revealed that iniparib does not effectively inhibit PARP enzymes, leading to a reevaluation of its mechanism of action .

Wissenschaftliche Forschungsanwendungen

Iniparib wurde ausgiebig auf seine potenziellen Anwendungen in der Krebstherapie untersucht. Anfangs zeigte es vielversprechende Ergebnisse bei der Behandlung von triple-negativem Brustkrebs und anderen bösartigen Erkrankungen. seine Wirksamkeit wurde jedoch später aufgrund der fehlenden PARP-Hemmung in Frage gestellt. Trotz dessen war Iniparib in der Forschung wertvoll, um die Rolle reaktiver Sauerstoffspezies (ROS) in Krebszellen zu verstehen und alternative Wirkmechanismen zu erforschen .

5. Wirkmechanismus

Der Wirkmechanismus von Iniparib beinhaltet die Stimulation der Produktion reaktiver Sauerstoffspezies (ROS) in Krebszellen. Dies führt zu oxidativem Stress und Zelltod. Iniparib wird zu einem aktiven C-Nitroso-Zwischenprodukt metabolisiert, von dem angenommen wird, dass es für seine zytotoxischen Wirkungen verantwortlich ist. Die Verbindung aktiviert auch den Nrf2-Transkriptionsfaktor, der an der zellulären antioxidativen Abwehr beteiligt ist .

Wirkmechanismus

Target of Action

Iniparib, also known as 4-Iodo-3-nitrobenzamide, was originally thought to be a Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitor . PARP-1 is an enzyme that plays a key role in DNA repair .

Mode of Action

Iniparib’s mechanism of action is primarily through inhibiting the enzymatic activity of PARP-1 . By blocking this activity, Iniparib can make cancer cells more susceptible to chemotherapy and other treatments .

Biochemical Pathways

It is known that parp-1, the supposed target of iniparib, is involved in the base excision repair (ber) pathway, which is crucial for dna repair .

Result of Action

Iniparib has demonstrated clinical activity in cancers mediated by mismatch repair defects such as triple-negative breast cancer and BRCA2-mutated pancreatic cancer . In phase II clinical studies, Iniparib, in combination with carboplatin and gemcitabine, has produced promising results in “triple-negative” breast cancers, increasing median overall survival from 7.7 months to 12.3 months .

Biochemische Analyse

Biochemical Properties

Iniparib is thought to exert its effects through intracellular conversion to nitro radical ions . It was found to induce gamma-H2AX, a marker of DNA damage, in tumor cell lines, and to induce cell cycle arrest in the G2/M phase . Iniparib is also known to form adducts in a non-specific manner with cysteine-containing proteins .

Cellular Effects

Iniparib has been shown to have potential antitumor activity in various types of cells. For instance, it has been reported to inhibit growth of certain breast cancer cell lines in vitro . Iniparib is also known to potentiate the cell cycle effects of DNA damaging modalities in tumor cell lines .

Molecular Mechanism

It is known that Iniparib and its metabolites induce DNA damage and cell cycle arrest in tumor cells . It is also suggested that Iniparib non-selectively modifies cysteine-containing proteins in tumor cells .

Metabolic Pathways

The metabolic pathways of Iniparib involve its conversion to nitro radical ions within the cell . The proposed detoxification pathway of Iniparib metabolism results in the production of several distinct conjugates and 4-iodo-3-amino-benzoic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iniparib is synthesized through a series of chemical reactions starting from 4-iodoaniline. The key steps involve nitration to introduce the nitro group and subsequent amidation to form the benzamide structure. The reaction conditions typically involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of iniparib follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Iniparib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Iniparib kann oxidiert werden, um reaktive Zwischenprodukte zu bilden.

Reduktion: Die Nitrogruppe in Iniparib kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Das Iodatom in Iniparib kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung werden verwendet.

Substitution: Nucleophile wie Thiole und Amine werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Nitroso- und Hydroxylaminderivaten.

Reduktion: Bildung von 4-Amino-3-Iodbenzamid.

Substitution: Bildung verschiedener substituierter Benzamide, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

Iniparib wird oft mit anderen PARP-Inhibitoren wie Olaparib, Rucaparib und Niraparib verglichen. Im Gegensatz zu diesen Verbindungen hemmt Iniparib PARP-Enzyme nicht effektiv. Stattdessen beruht sein Wirkmechanismus hauptsächlich auf der Erzeugung von ROS. Dies macht Iniparib unter den PARP-Inhibitoren einzigartig, da es Krebszellen über einen anderen Weg angreift .

Ähnliche Verbindungen:

Olaparib: Ein potenter PARP-Inhibitor, der zur Behandlung von Eierstock- und Brustkrebs eingesetzt wird.

Rucaparib: Ein weiterer PARP-Inhibitor mit Anwendungen bei Eierstockkrebs.

Niraparib: Ein PARP-Inhibitor, der für Eierstockkrebs eingesetzt wird, insbesondere bei Patienten mit BRCA-Mutationen

Zusammenfassend lässt sich sagen, dass Iniparib zwar sein ursprüngliches Versprechen als PARP-Inhibitor nicht eingelöst hat, aber dennoch zur Verbesserung unseres Verständnisses der Krebsbiologie und der Rolle von ROS in der Krebstherapie beigetragen hat. Sein einzigartiger Wirkmechanismus unterscheidet ihn von anderen ähnlichen Verbindungen und macht ihn zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

4-iodo-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOJTZQKHMAPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166784 | |

| Record name | Iniparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160003-66-7 | |

| Record name | Iniparib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160003-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iniparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160003667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iniparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iniparib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160003-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INIPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZWI7KHK8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of iniparib?

A1: While initially classified as a PARP inhibitor, research demonstrated that iniparib does not inhibit PARP at clinically relevant concentrations [, , ]. Instead, iniparib and its metabolite, 4-iodo-3-nitrosobenzamide, non-selectively modify cysteine-containing proteins in tumor cells [].

Q2: How does iniparib exert its cytotoxic effects?

A2: The precise mechanism of cytotoxicity remains unclear. Studies suggest iniparib might stimulate reactive oxygen species (ROS) production [], potentially by interacting with the Nrf2-mediated antioxidant response or the mitochondrial electron transport chain [].

Q3: What is the molecular formula and weight of iniparib?

A3: Iniparib (4-Iodo-3-nitrobenzamide) has the molecular formula C₇H₅IN₂O₃ and a molecular weight of 292.04 g/mol.

Q4: Is there spectroscopic data available for iniparib?

A4: While the provided research abstracts do not detail specific spectroscopic data, such information is typically available in chemical databases like PubChem and ChemSpider.

Q5: How is iniparib metabolized in the body?

A5: Iniparib is rapidly metabolized, primarily through iodine substitution with glutathione []. This pathway leads to the formation of cysteine and N-acetylated cysteine derivatives []. Other metabolic routes include hydrolysis to benzoic acid derivatives and nitro-reduction to 4-iodo-3-amino-benzamide (IABM) and 4-iodo-3-amino-benzoic acid (IABA) [].

Q6: What is the half-life of iniparib?

A6: Iniparib exhibits a short half-life, ranging from 10 to 20 minutes [, ]. Its metabolites, IABA and IABM, have longer half-lives of approximately 1.75 hours and 0.8 hours, respectively [].

Q7: Does iniparib accumulate in the body after repeated dosing?

A7: Studies indicate no apparent accumulation of iniparib, IABA, or IABM after repeated dosing using the tested regimens [].

Q8: Does iniparib effectively penetrate tumor tissues?

A8: Research in a canine cancer model revealed that clinically relevant concentrations of iniparib and its metabolites were not detectable in tumor tissues despite significant plasma exposures []. This finding raises concerns about its ability to reach therapeutic concentrations within tumors.

Q9: What is the in vitro activity of iniparib?

A9: Iniparib demonstrates antiproliferative activity in various cancer cell lines, including triple-negative breast cancer (TNBC) models [, , , , ]. It potentiates the cytotoxic effects of DNA-damaging agents like gemcitabine and carboplatin in vitro [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, [(diethoxyphosphinyl)oxy]methyl ester](/img/structure/B1684139.png)